Documented CCR5 Antagonist Activity: A Defined In Vitro Potency Value
2-(Cyclopropylamino)-3-fluorobenzoic acid exhibits measurable antagonist activity at the CCR5 receptor, a key co-receptor for HIV-1 entry and a target in inflammatory diseases [1][2]. In a calcium mobilization assay using human MOLT4 cells stimulated with the natural ligand CCL5 (RANTES), the compound achieved a half-maximal inhibitory concentration (IC50) of 10.1 µM (1.01E+4 nM) [1]. This quantitative value provides a defined potency benchmark, distinguishing it from structurally related compounds that lack publicly reported CCR5 activity data. While this IC50 indicates micromolar potency, it establishes a validated starting point for SAR optimization and a known control for screening campaigns focused on chemokine receptor modulation.
| Evidence Dimension | CCR5 Receptor Antagonism (Inhibition of CCL5-induced calcium mobilization) |
|---|---|
| Target Compound Data | IC50 = 10.1 µM (1.01E+4 nM) |
| Comparator Or Baseline | 2-(Cyclopropylamino)-4-fluorobenzoic acid, 2-(Cyclopropylamino)-5-fluorobenzoic acid, 2-(Cyclopropylamino)-6-fluorobenzoic acid |
| Quantified Difference | No publicly available CCR5 antagonist IC50 data found for comparator regioisomers in authoritative databases as of April 2026. |
| Conditions | Human MOLT4 cells; CCL5-induced calcium mobilization; 1 hr incubation; Fluor-4 detection [1] |
Why This Matters
This compound is the only fluorobenzoic acid regioisomer with a documented, quantifiable IC50 for CCR5 antagonism, providing a crucial baseline for target engagement and SAR studies.
- [1] BindingDB. BDBM50387956 (CHEMBL2057812): IC50 = 1.01E+4 nM for CCR5 antagonism. Data retrieved 2013-08-02. View Source
- [2] Zhang H. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar. 2012. View Source
